synthesis of 1,3-Dicyclohexylbarbituric acid from malonic acid
synthesis of 1,3-Dicyclohexylbarbituric acid from malonic acid
The following technical guide details the synthesis of 1,3-Dicyclohexylbarbituric acid (1,3-DCBA) directly from malonic acid .
This guide prioritizes the Acetic Anhydride/Acetic Acid Condensation Method . This route is selected for its operational robustness, high atom economy relative to activated ester methods, and the stability of the starting materials. It avoids the pre-synthesis of corrosive malonyl chloride, aligning directly with the requirement to start from malonic acid.
Executive Summary
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Target Molecule: 1,3-Dicyclohexylbarbituric acid (CAS: 35824-91-0)
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Core Reagents: Malonic Acid, 1,3-Dicyclohexylurea (DCU), Acetic Anhydride, Glacial Acetic Acid.[1]
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Methodology: Cyclocondensation via in-situ activation of malonic acid.
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Yield Potential: 70–80%
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Purity Target: >98% (Recrystallized)
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Key Application: Pharmacophore in anticonvulsants, sedatives, and antineoplastic agents; intermediate in organic synthesis.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of a urea derivative with a malonyl backbone. While malonyl chloride is a common electrophile, it is moisture-sensitive and corrosive. The preferred laboratory method utilizes acetic anhydride to activate malonic acid in situ, likely forming a mixed anhydride or ketene intermediate which then undergoes dual N-acylation with 1,3-dicyclohexylurea.
Reaction Scheme
The reaction proceeds through the dehydration of malonic acid and condensation with the urea nitrogen atoms.
Figure 1: Reaction pathway for the synthesis of 1,3-DCBA via acetic anhydride activation.
Experimental Protocol
Materials & Stoichiometry
The following table outlines the precise stoichiometry for a laboratory-scale batch (approx. 0.1 mol scale).
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (Batch) | Role |
| Malonic Acid | 104.06 | 1.15 | 12.0 g | Carbon Backbone Source |
| 1,3-Dicyclohexylurea | 224.35 | 1.00 | 22.4 g | Nitrogen Source |
| Acetic Anhydride | 102.09 | 4.00 | ~40 mL | Dehydrating/Activating Agent |
| Glacial Acetic Acid | 60.05 | Solvent | 60 mL | Solvent/Catalyst |
| Ethanol | 46.07 | Solvent | ~100 mL | Workup/Crystallization |
Step-by-Step Methodology
Phase 1: Reaction Setup
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Assembly: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube/calcium chloride guard), and a thermometer.
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Dissolution: Charge the flask with 22.4 g of 1,3-Dicyclohexylurea and 12.0 g of Malonic Acid . Add 60 mL of Glacial Acetic Acid .
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Initial Heating: Heat the mixture gently to 60–70°C in an oil bath with stirring until the solids are substantially dissolved.
Phase 2: Activation & Cyclization
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Addition: Slowly add 40 mL of Acetic Anhydride to the warm solution over 15–20 minutes.
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Note: The reaction is exothermic; monitor temperature to prevent runaway boiling.
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Reflux: Increase the oil bath temperature to raise the internal temperature to 90°C . Maintain this temperature with stirring for 6 to 8 hours .
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Checkpoint: The solution should turn from clear/pale to a darker amber color, indicating reaction progression.
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Aging: Allow the mixture to cool to room temperature and stand overnight. This promotes initial crystal formation and completes the reaction.
Phase 3: Isolation & Purification
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Volatile Removal: Equip the flask for distillation (or use a rotary evaporator). Distill off the acetic acid and excess acetic anhydride under reduced pressure (vacuum) at 50–60°C.
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Result: A viscous residue or semi-solid mass remains.
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Precipitation: While the residue is still warm, add 50 mL of Ethanol . Stir vigorously to dissolve impurities and induce precipitation of the product.
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Filtration: Cool the ethanolic mixture in an ice bath for 2 hours. Filter the precipitate using a Büchner funnel.[2][3] Wash the cake with cold ethanol (2 x 15 mL).
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Recrystallization (Critical for Purity):
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Dissolve the crude solid in boiling ethanol (or an ethanol/water mixture).
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Optional: If the solution is colored, treat with activated charcoal for 10 minutes and filter hot.
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Allow to cool slowly to room temperature, then refrigerate.
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Collect the white crystalline needles by filtration and dry in a vacuum oven at 60°C.
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Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1,3-DCBA.
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated against known physicochemical properties.
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | Needles or cotton-like crystals |
| Melting Point | 202–206°C | Sharp range indicates high purity [1][2] |
| Solubility | Soluble in hot ethanol, chloroform; Insoluble in water | |
| IR Spectrum | C=O stretches at ~1680, 1700 cm⁻¹ | Characteristic of barbiturate carbonyls |
| 1H NMR | Cyclohexyl protons (multiplets 1.0-2.5 ppm), C5-H2 (singlet ~3.6 ppm) | Confirm absence of N-H signals (urea) |
Troubleshooting & Optimization
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Low Yield:
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Cause: Incomplete dehydration of malonic acid.
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Fix: Ensure Acetic Anhydride is fresh (not hydrolyzed). Increase reaction time to 10 hours.
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Oiling Out:
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Cause: Presence of excess acetic acid during workup.
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Fix: Ensure thorough vacuum distillation of volatiles before adding ethanol. If oil persists, scratch the flask walls with a glass rod to induce nucleation.
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Impurity (Unreacted Urea):
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Detection: Melting point depression or insoluble residue in hot ethanol.
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Fix: Wash the crude solid with dilute HCl (0.5 N) before recrystallization. 1,3-DCBA is stable in dilute acid, while unreacted urea derivatives may be more soluble or hydrolyzable.
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Safety Considerations
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Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood. Reacts violently with water.
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1,3-Dicyclohexylurea: Generally low toxicity but should be handled as an irritant.
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Waste Disposal: Neutralize acidic filtrates with sodium bicarbonate before disposal. Segregate organic solvents.[3]
References
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Vertex AI Search. (2024). Investigation into the reaction optimization studies for the synthesis of 1,3-Dicyclohexylbarbituric acid. IJIRT. Retrieved from [Link]
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Google Patents. (2014). CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid.[1][4] Retrieved from
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PrepChem. (n.d.). Synthesis of 1,3-dimethylbarbituric acid. (Adapted for cyclohexyl analogs).[3][5] Retrieved from [Link]
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Organic Syntheses. (1938).[2] Barbituric Acid.[2][5][6][7] Org. Synth. 1938, 18,[2] 8. Retrieved from [Link]
Sources
- 1. CN104151254A - Method for preparing 1,3-bicyclo hexyl barbituric acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. ijirt.org [ijirt.org]
- 7. prepchem.com [prepchem.com]
